2-cyclohexylidenepropanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

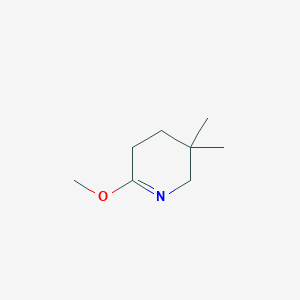

2-Cyclohexylidenepropanoic acid is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 .

Molecular Structure Analysis

The molecular structure of 2-cyclohexylidenepropanoic acid consists of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . More detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Peptidotriazoles and Copper-Catalyzed Cycloadditions : 2-Cyclohexylidenepropanoic Acid plays a role in the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, useful in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

- Catalytic Oxidation : It's involved in the oxidation of cyclohexane, an essential process for producing raw materials like adipic acid and caprolactam (Kumar, Sithambaram, & Suib, 2009).

- Metal Complexes Formation : 2-Cyclohexylidenepropanoic Acid reacts with nickel(0) to form nickel(0) complexes, significant in synthesizing steroid side chains containing γ-ketocarboxylic acids (Fischer, Walther, Kempe, Sieler, & Schönecker, 1993).

Material Science and Environmental Applications

- "Green" Route to Adipic Acid : The compound is significant in environmentally friendly synthesis methods, such as the direct oxidation of cyclohexenes to adipic acid, reducing harmful emissions (Sato, Aoki, & Noyori, 1998).

- Enantioselective Synthesis : Used in the enantioselective synthesis of specific amino acids, highlighting its role in asymmetric synthesis (Alonso, Santacana, Rafecas, & Riera, 2005).

Catalysis and Chemical Processes

- Catalytic Hydrogenation : Involved in catalytic hydrogenation processes, like the hydrogenation of ketones in aqueous acidic media (Gottardo et al., 2015).

- Esterification Processes : Plays a role in the esterification of acetic acid, essential in synthesizing various chemicals (Saha & Streat, 1998).

Medical and Biological Research

- Synthesis of Bioactive Molecules : Used in synthesizing molecules with potent antitumor activity, such as novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules (Savić et al., 2014).

- Molecular Recognition Studies : Essential in molecular recognition studies, aiding in the discrimination of isomers through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Propiedades

IUPAC Name |

2-cyclohexylidenepropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPJNQOCORRCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexylidenepropanoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)